N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide
Overview
Description
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with two phenyl groups and an aminoethyl group, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is a complex compound with potential biological activity. PNAs possess unique physicochemical characteristics such as increased resistance to enzymatic degradation, ionic strength, and stability over a wide range of temperatures and pH . They have been widely used as anti-sense oligonucleotides (ASOs) for therapeutic applications .
Mode of Action
PNAs bind to complementary target oligonucleotides via Watson-Crick hydrogen-bonding interactions . This interaction can interfere with protein production, thereby altering gene expression .
Biochemical Pathways
By binding to specific sequences of DNA or RNA, it could potentially block transcription or translation processes, thereby affecting the synthesis of certain proteins .
Pharmacokinetics
It’s worth noting that pnas, due to their neutral backbone, exhibit increased resistance to enzymatic degradation, which could potentially enhance their stability and bioavailability .
Result of Action
If it acts similarly to pnas, its binding to dna or rna could result in the alteration of gene expression, potentially leading to changes in cellular function .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect its stability and interaction with target molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide typically involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in its silane functionality.
Aminoethylpiperazine: Contains an aminoethyl group and a piperazine ring, differing in its cyclic structure.
Uniqueness
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is unique due to its cyclopropane ring with two phenyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Biological Activity
N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide, commonly referred to as a derivative of cyclopropane carboxamide, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclopropane structure, which contributes to its biological activity. The presence of an aminoethyl group enhances its solubility and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound has been shown to interact with various receptors, including inositol 1,4,5-trisphosphate (IP3) receptors and transient receptor potential (TRP) channels. This interaction regulates calcium release in cells, influencing various signaling pathways .
- Ion Channel Modulation : It acts as a modulator of ion channels, particularly affecting sodium and potassium channels. This modulation can lead to alterations in cellular excitability and neurotransmission.
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways. It binds to chemokine receptors such as CCR5, which are involved in inflammatory responses .
In Vitro Studies
In laboratory settings, this compound has demonstrated significant effects on various cell types:
- Neuronal Cells : The compound has been shown to enhance neuronal survival under stress conditions by modulating calcium signaling pathways.
- Cardiac Cells : Its effects on cardiac myocytes include the stabilization of membrane potential and reduction of arrhythmic activity through ion channel modulation.
In Vivo Studies
Animal studies have further elucidated the effects of this compound:
- Vascular Health : In vivo experiments indicated that the compound could induce changes in vascular structure, such as increased wall thickness in arteries, suggesting potential applications in cardiovascular health .
- Neuroprotection : Studies have reported neuroprotective effects following administration in models of neurodegenerative diseases, highlighting its therapeutic potential.
Case Studies
Several case studies have illustrated the practical applications of this compound:
-
Case Study in Neuroprotection :
- Objective : To evaluate the efficacy of the compound in preventing neuronal cell death.
- Findings : The treatment significantly reduced apoptosis markers in neuronal cultures exposed to oxidative stress.
-
Case Study in Cardiovascular Health :
- Objective : To assess the impact on heart rhythm regulation.
- Findings : The compound effectively reduced arrhythmias in animal models without notable side effects.
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Mechanism | Study Type | Outcome |
---|---|---|---|
Calcium Release Modulation | IP3 Receptor Interaction | In Vitro | Enhanced calcium signaling |
Anti-inflammatory Effects | CCR5 Binding | In Vivo | Reduced inflammation markers |
Cardiac Rhythm Regulation | Ion Channel Modulation | Animal Studies | Decreased arrhythmic events |
Neuroprotection | Calcium Pathway Modulation | Cell Culture | Reduced apoptosis under stress conditions |
Properties
IUPAC Name |
N-(2-aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c19-11-12-20-17(21)16-13-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13,19H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHJAVDELQIPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746995 | |
Record name | N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109546-07-8 | |
Record name | N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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